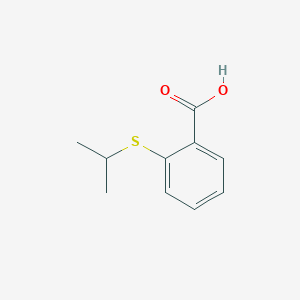2-(Isopropylthio)benzoic acid
CAS No.: 41394-95-0
Cat. No.: VC1751270
Molecular Formula: C10H12O2S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41394-95-0 |
|---|---|
| Molecular Formula | C10H12O2S |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 2-propan-2-ylsulfanylbenzoic acid |
| Standard InChI | InChI=1S/C10H12O2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3,(H,11,12) |
| Standard InChI Key | CHFNTLOTIFQVGQ-UHFFFAOYSA-N |
| SMILES | CC(C)SC1=CC=CC=C1C(=O)O |
| Canonical SMILES | CC(C)SC1=CC=CC=C1C(=O)O |
Introduction
Structural Identity and Characterization
Molecular Structure and Classification
2-(Isopropylthio)benzoic acid has the molecular formula C10H12O2S, featuring a benzene ring with two key functional groups: a carboxylic acid (-COOH) at position 1 and an isopropylthio group at position 2. This compound can be considered a derivative of benzoic acid with a thioether substituent in the ortho position, combining aromatic carboxylic acid and thioether functionalities in a single molecular framework.
Related Compounds and Structural Analogues
The compound bears structural similarities to 2-(methylthio)benzoic acid, which has been characterized through powder X-ray diffraction and Hirshfeld surface analysis as reported in recent studies . The primary difference lies in the alkyl group attached to the sulfur atom—an isopropyl group instead of a methyl group. It also differs from 2-isopropylbenzoic acid (C10H12O2), where the isopropyl group is directly attached to the benzene ring rather than through a sulfur atom .
Synthesis Methodologies
Advanced Synthetic Process
An efficient synthetic pathway could follow the process described for related 2-arylthiobenzoic acids, involving:
-
Preparation of lithium 2-chlorobenzoate from 2-chlorobenzoic acid
-
Reaction with lithium isopropylthiophenoxide under controlled conditions
-
Isolation of the product through acidification of the reaction mixture
The reaction parameters that would likely yield optimal results include:
| Parameter | Recommended Range | Optimal Condition |
|---|---|---|
| Temperature | 140-220°C | 170-200°C |
| Reaction Time | 2-8 hours | Approximately 6 hours |
| Molar Ratio (chlorobenzoate:thiophenoxide) | 1:1 to 1.5:1 | 1.1:1 to 1.3:1 |
| Solvent System | Aprotic solvents | Toluene, xylene, tetralin |
These parameters have proven effective for synthesizing structurally similar compounds and would likely be applicable with minor modifications for 2-(Isopropylthio)benzoic acid .
Physical and Chemical Properties
Predicted Physical Characteristics
While direct experimental data for 2-(Isopropylthio)benzoic acid is limited in the available literature, its properties can be estimated based on structural similarity to characterized compounds:
| Property | Predicted Characteristic | Rationale |
|---|---|---|
| Physical State | Crystalline solid at room temperature | Typical for benzoic acid derivatives |
| Color | White to pale yellow | Common for aromatic carboxylic acids |
| Solubility | Soluble in organic solvents; limited water solubility | Due to both polar carboxylic group and nonpolar thioether moiety |
| Melting Point | Approximately 180-240°C | Based on related thiobenzoic acids |
Molecular Interactions
Drawing parallels with 2-(methylthio)benzoic acid, the compound likely exhibits significant intermolecular hydrogen bonding. The carboxylic acid groups would form characteristic O–H⋯O hydrogen bonds, creating an R2 2(8) graph-set motif common in benzoic acid derivatives . Additionally, the presence of the sulfur atom might facilitate weak intramolecular hydrogen bonding similar to that observed in 2-(methylthio)benzoic acid.
Crystal Structure Predictions
The compound would likely crystallize in a triclinic or monoclinic system, with the specific space group determined by the packing requirements of the isopropylthio substituent. By comparison, 2-(methylthio)benzoic acid exhibits a triclinic system with P21/a space group . The larger isopropyl group in 2-(Isopropylthio)benzoic acid would influence the crystal packing, potentially resulting in different intermolecular distances and angles.
Theoretical and Computational Analysis
Electronic Structure
Based on DFT studies of similar compounds, 2-(Isopropylthio)benzoic acid would likely show distinctive electronic properties:
-
The HOMO-LUMO energy gap would be influenced by the electron-donating properties of the isopropylthio group and its position relative to the carboxylic acid functionality
-
The presence of the ortho-positioned isopropylthio group would create a specific electronic environment around the carboxylic acid group, potentially affecting its acidity and reactivity
The positioning of the isopropylthio group at the ortho position would likely result in a lower HOMO-LUMO energy gap compared to para-substituted analogues, following the trend observed with methylthio-substituted benzoic acids .
Spectroscopic Characteristics
Predicted spectroscopic features for 2-(Isopropylthio)benzoic acid include:
| Spectroscopic Method | Anticipated Key Features |
|---|---|
| IR Spectroscopy | Strong C=O stretching band (1680-1700 cm^-1); O-H stretching (3000-3300 cm^-1); C-S stretching (600-700 cm^-1) |
| ^1H NMR | Characteristic signals for isopropyl group (doublet for methyl protons, septet for methine proton); aromatic proton signals (complex multiplet); carboxylic acid proton (broad singlet) |
| ^13C NMR | Distinct signals for carbonyl carbon (170-180 ppm); aromatic carbons (120-140 ppm); isopropyl carbon signals (20-40 ppm) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume